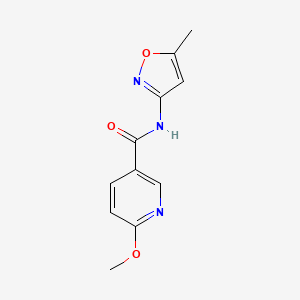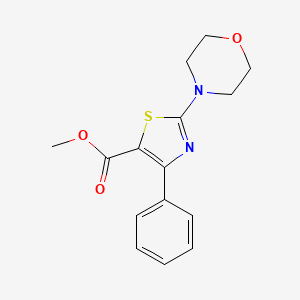
6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide, also known as Mocetinostat, is a small-molecule inhibitor of histone deacetylases (HDACs). It is a potential drug candidate for the treatment of cancer and other diseases.
Mécanisme D'action
6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is a selective inhibitor of HDACs. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene expression. By inhibiting HDACs, 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes. 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide also induces apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.
Biochemical and Physiological Effects:
6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide has been shown to have potent anti-cancer activity in preclinical studies. It has also been shown to have anti-inflammatory activity and to improve cognitive function in animal models of neurodegenerative diseases. 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide has been well-tolerated in clinical trials, with the most common adverse events being fatigue, nausea, and vomiting.
Avantages Et Limitations Des Expériences En Laboratoire
6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is a potent and selective inhibitor of HDACs, making it a valuable tool for studying the role of HDACs in gene regulation and disease. However, 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is a relatively new compound, and its long-term safety and efficacy have yet to be fully established. 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is also a complex molecule, making its synthesis challenging and expensive.
Orientations Futures
There are several potential future directions for research on 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide. One direction is to further investigate its anti-cancer activity in clinical trials, particularly in combination with other anti-cancer drugs. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, there is a need for further optimization of the synthesis method to improve yields and reduce costs.
Méthodes De Synthèse
The synthesis of 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with 6-methoxy-3-pyridinecarboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with ammonia to yield 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide. The synthesis method has been optimized to produce high yields of pure 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide.
Applications De Recherche Scientifique
6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-cancer activity in preclinical studies, particularly in hematological malignancies such as lymphoma and leukemia. 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide works by inhibiting the activity of HDACs, which play a critical role in epigenetic regulation of gene expression. By inhibiting HDACs, 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Propriétés
IUPAC Name |
6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-7-5-9(14-17-7)13-11(15)8-3-4-10(16-2)12-6-8/h3-6H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSFPQGUGZCNCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester](/img/structure/B7480304.png)

![2-[2-[(4-chlorophenoxy)methyl]-1,3-thiazol-4-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B7480320.png)
![N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7480322.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate](/img/structure/B7480329.png)

![N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B7480342.png)
![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7480350.png)
![3-[(5-Chloro-2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one](/img/structure/B7480357.png)
![6-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one](/img/structure/B7480370.png)

![3H-benzimidazol-5-yl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480392.png)
![2-(4-methoxyphenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7480403.png)